Product packaging for Ethyl 6-sulfanylpyridine-3-carboxylate(Cat. No.:CAS No. 175909-91-8)

Ethyl 6-sulfanylpyridine-3-carboxylate

Cat. No.: B3048595
CAS No.: 175909-91-8
M. Wt: 183.23 g/mol
InChI Key: CKUOYKJEONNLOF-UHFFFAOYSA-N
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Description

Ethyl 6-sulfanylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B3048595 Ethyl 6-sulfanylpyridine-3-carboxylate CAS No. 175909-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)6-3-4-7(12)9-5-6/h3-5H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUOYKJEONNLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443286
Record name ETHYL 6-MERCAPTONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175909-91-8
Record name ETHYL 6-MERCAPTONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridine Carboxylates in Organic Synthesis

The pyridine (B92270) ring is a fundamental scaffold in numerous natural products, pharmaceuticals, and agrochemicals. When functionalized with a carboxylate group, its utility in organic synthesis is greatly enhanced. Pyridine carboxylates, such as the isomers of pyridinecarboxylic acid and their corresponding esters, are highly versatile building blocks.

The ester functional group, as seen in Ethyl 6-sulfanylpyridine-3-carboxylate, serves as a key site for chemical modification. It can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These reactions allow chemists to introduce a wide range of other functional groups, thereby expanding the molecular diversity accessible from a single precursor. Furthermore, the pyridine ring itself can be involved in numerous reactions. Like benzene, it can undergo substitution reactions, although the nitrogen atom deactivates the ring towards electrophilic substitution and directs it to the 3-position. Conversely, the ring is activated for nucleophilic substitution, particularly at the 2- and 4-positions. The presence of the electron-withdrawing carboxylate group further influences this reactivity, making these compounds valuable intermediates for constructing more complex molecular architectures.

Role of Organosulfur Moieties in Heterocyclic Chemistry

Organosulfur compounds play a critical role in the landscape of heterocyclic chemistry and drug discovery. The incorporation of a sulfur atom, often as a sulfanyl (B85325) (thiol) or thioether group, into a heterocyclic ring can profoundly influence the molecule's physical, chemical, and biological properties. Sulfur-containing heterocycles are core components of many FDA-approved drugs and medicinally active compounds.

The sulfanyl group is a potent hydrogen bond donor and acceptor, and its presence can facilitate crucial interactions with biological targets like enzymes and receptors. It is also an excellent ligand for coordinating with metal ions, a property exploited in the design of metal-based drugs and catalysts. The thiol group can be easily oxidized to form disulfides, which can be a key feature in certain biological processes and a useful handle for forming larger molecular assemblies. In the context of Ethyl 6-sulfanylpyridine-3-carboxylate, the sulfanyl group at the 6-position offers a reactive site for S-alkylation, S-acylation, or oxidation, providing a pathway to a diverse array of derivatives with potentially unique properties.

Historical Context and Evolution of Research on 6 Sulfanylpyridine Derivatives

Established Synthetic Routes

Established methods for the synthesis of the pyridine (B92270) core and subsequent functionalization provide a foundation for obtaining this compound. These routes often involve the sequential construction and modification of the heterocyclic ring.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable, albeit often lengthy, pathway to this compound. A common strategy involves the initial construction of a substituted pyridine ring, followed by the introduction of the sulfanyl (B85325) group at the C6 position.

A representative multi-step approach can be conceptualized starting from a readily available precursor, such as a 6-halopyridine-3-carboxylate. For instance, the synthesis could commence with the chlorination of a suitable dihydroxypyridine precursor to yield a dichlorinated pyridine derivative. This intermediate can then be selectively manipulated to introduce the desired functional groups. A plausible sequence is outlined below:

Pyridine Ring Formation: Synthesis of a precursor like 2,6-dihydroxynicotinic acid.

Chlorination: Conversion of the dihydroxy intermediate to a dichloropyridine derivative, for example, 2,6-dichloronicotinic acid, using a chlorinating agent like phosphorus oxychloride.

Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester, yielding ethyl 2,6-dichloropyridine-3-carboxylate.

Nucleophilic Substitution: Selective substitution of one of the chloro groups with a sulfur nucleophile. This is a critical step where a protected thiol or a sulfide salt can be used to introduce the sulfur functionality. For example, reaction with sodium hydrosulfide (NaSH) or a protected thiol followed by deprotection would yield the target compound.

This stepwise approach allows for purification and characterization of intermediates, offering a high degree of control over the final product's structure.

Multicomponent Condensation Reactions (MCR) in Pyridine Scaffold Formation

Multicomponent reactions (MCRs) offer a convergent and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. scitechnol.comresearchgate.netnih.gov

While a direct Hantzsch synthesis yielding a 6-sulfanylpyridine is not commonly reported, modifications of this and other MCRs can be envisioned. For instance, a three-component reaction of an appropriate aldehyde, malononitrile, and a sulfur-containing species like sodium hydrosulfide can lead to the formation of a 2-amino-3,5-dicyano-6-mercaptopyridine derivative. scitechnol.com Although this yields a dicyano-substituted pyridine, it demonstrates the feasibility of incorporating a sulfanyl group in a multicomponent setup. Further functional group transformations would be necessary to convert the cyano groups to the desired carboxylate.

Another relevant MCR is the Bohlmann-Rahtz pyridine synthesis, which combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with well-defined regiochemistry. core.ac.uk The flexibility of MCRs makes them an attractive area for further development in the synthesis of functionalized pyridines like this compound.

Novel and Green Synthetic Strategies

Recent efforts in organic synthesis have focused on developing more efficient and environmentally benign methods. These include one-pot procedures and the use of catalytic systems to minimize waste and energy consumption.

Expedient One-Pot Synthesis Protocols

One-pot syntheses combine multiple reaction steps in a single flask without the isolation of intermediates, leading to increased efficiency and reduced waste. A one-pot, three-component cyclocondensation process can be employed to generate polysubstituted pyridines. core.ac.uk For instance, the reaction of an aromatic aldehyde, malononitrile, and a thiol in the presence of a catalyst can afford highly functionalized pyridine derivatives in a single step. nanoscalereports.com

A study on the one-pot, three-component reaction of arylglyoxals, ethyl butyrylacetate, and hydrazine (B178648) hydrate (B1144303) for the synthesis of pyridazine (B1198779) derivatives showcases the potential of such strategies for constructing six-membered nitrogen-containing heterocycles. nih.gov This methodology, which proceeds in water at room temperature, highlights the potential for developing similar green and efficient one-pot syntheses for pyridines.

Reactant 1Reactant 2Reactant 3ProductYield (%)Conditions
ArylglyoxalEthyl butyrylacetateHydrazine hydrateEthyl 6-aryl-3-propylpyridazine-4-carboxylate75-88Water, Room Temperature

This table presents data for an analogous one-pot synthesis of pyridazine derivatives, illustrating the potential for high yields in aqueous media. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones. Various catalytic systems have been developed for the synthesis and functionalization of pyridine rings.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions are particularly relevant for the introduction of the sulfanyl group.

A common strategy involves the use of a 6-halopyridine-3-carboxylate as a substrate and a thiol or disulfide as the sulfur source. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the C-S bond. This approach offers a high degree of functional group tolerance and allows for the late-stage introduction of the sulfur moiety.

For example, the palladium-catalyzed thiolation of aryl halides is a well-established method. A similar approach can be applied to 6-halopyridine derivatives.

Aryl HalideThiol SourceCatalystLigandBaseYield (%)
6-Chloropyridine-3-carboxylateThiophenolPd(OAc)₂XantphosCs₂CO₃High
6-Bromopyridine-3-carboxylateAlkanethiolPd₂(dba)₃dppfNaOtBuHigh

This table provides representative conditions for palladium-catalyzed C-S cross-coupling reactions, which are applicable to the synthesis of the target molecule.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings, potentially offering a more atom-economical route to the target compound. mdpi.comnih.gov

Organocatalytic and Metal-Free Systems

In recent years, a significant shift towards sustainable chemistry has spurred the development of synthetic protocols that avoid transition-metal catalysts, thereby preventing potential product contamination with trace metal residues. digitellinc.com These metal-free and organocatalytic systems offer mild and experimentally simple conditions for C–S bond formation. researchgate.netchemrxiv.org

One prominent metal-free strategy involves the arylation of thiols using diaryliodonium salts as aryl-transfer reagents. chemrxiv.orgorganic-chemistry.org This approach facilitates the formation of aryl sulfides under acidic or basic conditions. organic-chemistry.orgacs.org The reaction typically proceeds through an inner-sphere pathway, involving the formation of an Ar₂I(SR) intermediate followed by reductive elimination. chemrxiv.org The use of a strong organic base can enable the C-S bond formation under mild conditions, accommodating a wide array of thiols and aryl groups. researchgate.net This methodology is compatible with various functional groups and can be applied to nitrogen-containing heterocycles, which are often challenging substrates for metal-catalyzed reactions. organic-chemistry.org

Photochemical organocatalytic methods also present a novel route for the functionalization of pyridines. acs.orgrecercat.cat These systems can utilize a single organocatalyst, such as a dithiophosphoric acid, which performs multiple roles: acting as a Brønsted acid for pyridine activation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. researchgate.netnih.gov This generates pyridinyl radicals that can couple with other radical species, offering a distinct approach to functionalizing the pyridine ring that diverges from classical methods like the Minisci reaction. recercat.cat

Table 1: Comparison of Metal-Free C-S Bond Formation Systems

MethodArylating AgentCatalyst/PromoterKey Features
Thiol ArylationDiaryliodonium SaltsStrong organic base (e.g., t-BuOK)Mild conditions, broad substrate scope, avoids metal contamination. researchgate.netchemrxiv.org
Thiol/Thioether ArylationDiaryliodonium SaltsAcid (e.g., TFA)Tolerates air and moisture, proceeds via sulfonium (B1226848) salt intermediate. organic-chemistry.orgacs.org
Photochemical FunctionalizationAllylic SubstratesDithiophosphoric Acid (Organocatalyst)Harnesses reactivity of pyridinyl radicals, distinct regioselectivity. recercat.catnih.gov
Nanocatalysis and Heterogeneous Catalysis

Nanocatalysis and heterogeneous catalysis are central to green chemistry, offering advantages like high catalytic activity, selectivity, and straightforward catalyst recovery and reuse. researchgate.netwikipedia.org These systems are increasingly applied to challenging reactions such as C-S bond formation.

Palladium nanoparticles (PdNPs) have emerged as efficient heterogeneous catalysts for C-S bond formation reactions, often requiring no external ligands or stabilizers. rsc.orgnih.gov These in-situ formed nanoparticles can catalyze the sulfonylation of various substrates, demonstrating high yields and selectivity. rsc.org The use of heterogeneous catalysts aligns with the principles of sustainable chemistry by simplifying product purification and allowing for the catalyst to be recycled. nih.gov

Magnetic nanocatalysts, such as those based on iron oxides functionalized with catalytically active metals like copper or palladium, offer a particularly compelling advantage in catalyst recovery. researchgate.netresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. researchgate.net Cobalt-based heterogeneous catalysts, comprising Co nanoparticles and Co-Nₓ sites on a carbon support, have also been developed for the oxidative cleavage and functionalization of organosulfur compounds, showcasing the versatility of non-precious metal systems. nih.gov While often seen as a catalyst poison, sulfur can, in some heterogeneous systems, act as a promoter or selectivity modifier. nih.govrsc.org The design of sulfur-tolerant heterogeneous catalysts is an active area of research, crucial for processes involving sulfur-containing molecules. nih.gov

Table 2: Examples of Heterogeneous Catalysts for C-S Bond Formation

Catalyst SystemDescriptionAdvantages
Palladium Nanoparticles (PdNPs)In-situ formed palladium nanoparticles. rsc.orgLigandless, recyclable, stable, high reactivity. nih.gov
Magnetic Nanocatalysts (e.g., Fe₃O₄@SiO₂-Cu(OAc)₂)A magnetic core with a functionalized shell containing the active metal. researchgate.netEasy magnetic separation and recovery, reusable, high activity. researchgate.net
Cobalt-N-Carbon (Co-N-C)Graphene-encapsulated Co nanoparticles with Co-Nₓ sites. nih.govUses non-precious metal, cost-effective, recyclable, synergistic catalysis. nih.gov

Precursor Compound Derivatization for this compound

A common and direct route to this compound involves the sequential or strategic modification of a pre-existing pyridine precursor. This typically entails two key transformations: the introduction of the sulfanyl group at the 6-position and the formation of the ethyl ester at the 3-position.

Strategies for Introducing the Sulfanyl Group

The introduction of a sulfanyl (-SH) or a protected sulfanyl group onto the pyridine ring is a critical step. A widely used method involves the nucleophilic aromatic substitution (SₙAr) of a suitable leaving group, most commonly a halogen, at the 6-position of a pyridine ring.

The synthesis often begins with a 6-halopyridine-3-carboxylic acid or its corresponding ethyl ester, such as Ethyl 6-chloronicotinate. This precursor can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to displace the halide and install the sulfanyl group. The choice of reagents and reaction conditions is crucial to ensure high yields and to prevent unwanted side reactions.

Alternatively, methods for the direct C-H functionalization of the pyridine ring are being developed. chemistryviews.orgchemrxiv.org These approaches, while often synthetically challenging due to the inherent reactivity of the pyridine ring, offer a more atom-economical route by avoiding the pre-installation of a leaving group. chemistryviews.orgchemrxiv.org For instance, base-mediated protocols for the C4-selective sulfonylation of pyridine have been reported, which involve the activation of the pyridine ring followed by the addition of a sulfinic acid salt. chemrxiv.org While this introduces a sulfonyl group rather than a sulfanyl group, such intermediates can potentially be reduced to the desired sulfanyl functionality. wikipedia.org

Esterification Techniques for Carboxylate Formation

The formation of the ethyl carboxylate group is typically achieved through the esterification of the corresponding 6-sulfanylpyridine-3-carboxylic acid. Several established esterification methods are applicable to pyridine carboxylic acids. google.com

The most traditional and economical method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. guidechem.compatsnap.com The reaction is typically heated under reflux, and the removal of water as it is formed drives the equilibrium towards the ester product. google.com

To circumvent the use of corrosive mineral acids and simplify workup, heterogeneous solid acid catalysts have been employed. patsnap.comgoogle.com Catalysts such as specific acidic resins can be used in a solvent like toluene (B28343), allowing for the azeotropic removal of water. This method facilitates easier catalyst recovery and is more suitable for large-scale industrial production. patsnap.comgoogle.com Other mild esterification methods, potentially useful for sensitive substrates, involve the use of activating agents. For example, carboxylic acids can be converted to esters using equimolar amounts of an alcohol in the presence of reagents like 2-fluoro-1,3,5-trinitrobenzene (FTNB) and 4-dimethylaminopyridine (B28879) (DMAP) under gentle conditions. tandfonline.com

Table 3: Common Esterification Methods for Pyridine-3-Carboxylic Acid

MethodCatalystReagents & ConditionsAdvantages/Disadvantages
Fischer-Speier EsterificationConcentrated H₂SO₄Excess ethanol, reflux. guidechem.comEconomical, high yield; requires neutralization, corrosive. patsnap.com
Solid Acid CatalysisHND230 solid catalystEthanol, toluene, reflux with water removal. google.comRecyclable catalyst, reduced waste, suitable for industrial scale. patsnap.comgoogle.com
Cyclic ProcessStrong acid salt of a pyridine carboxylic acid esterEthanol, reflux. google.comCatalyst generated in-situ, cyclic process. google.com
Alkyl Sulfonic Acid CatalysisLower alkyl sulfonic acidAlkanol, benzene, reflux with azeotropic water removal. google.comEffective catalysis for specific alkanols. google.com

Nucleophilic and Electrophilic Reactivity at the Pyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental characteristic makes it susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene. The presence of a deactivating ethyl carboxylate group at the 3-position further diminishes the ring's electron density, while the sulfanyl group at the 6-position can act as an activating group.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyridines, particularly when a good leaving group is present at a position activated by the ring nitrogen (ortho or para). In the case of this compound, the sulfanyl group is at the 6-position (ortho to the nitrogen), which is an electronically favorable site for nucleophilic attack.

However, the thiol (-SH) or thiolate (-S⁻) group is generally a poor leaving group for SNAr reactions. For a substitution reaction to occur at the C6 position, the sulfanyl moiety would typically require activation, for instance, through oxidation to a sulfoxide (B87167) or sulfone, which are better leaving groups. Without such activation, direct displacement of the sulfanyl group by common nucleophiles is not a facile or commonly reported transformation pathway. The reactivity of halopyridines, where a halogen at the ortho or para position is readily displaced, provides a contrast and highlights the poor leaving group ability of the sulfanyl moiety in this context.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The ring nitrogen acts as a strong deactivating group, and under the acidic conditions often required for EAS, it becomes protonated to form a pyridinium (B92312) ion, which is even more strongly deactivated.

In this compound, the situation is further complicated by the substituents:

The pyridine nitrogen deactivates the ring, directing incoming electrophiles to the meta-position (C3 and C5).

The ethyl carboxylate group at C3 is a deactivating, meta-directing group. It would direct an incoming electrophile to the C5 position.

The sulfanyl group at C6 is an activating, ortho, para-directing group. It would direct an incoming electrophile to the C5 position (ortho) and the C3 position (para).

All directing influences converge on the C5 position as the most likely site for substitution. However, the combined deactivating effects of the pyridine ring and the carboxylate group mean that forcing conditions would be necessary for any EAS reaction to proceed. Reactions like Friedel-Crafts alkylation or acylation are generally unsuccessful on such deactivated pyridine rings.

Reactions Involving the Sulfanyl Moiety

The sulfanyl group is the most reactive site on the molecule under many conditions, undergoing a variety of transformations characteristic of thiols.

The thiol group of this compound is readily oxidized. Mild oxidizing agents, such as iodine or air, can induce the formation of the corresponding disulfide, bis(5-(ethoxycarbonyl)pyridin-2-yl) disulfide. This dimerization is a common and often reversible process for thiols.

Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the sulfur atom to form the corresponding pyridine-6-sulfinic acid and, ultimately, the pyridine-6-sulfonic acid. These transformations significantly alter the electronic properties and solubility of the molecule. The disulfide can typically be reduced back to the thiol using reducing agents like sodium borohydride (B1222165) or dithiothreitol.

The thiol proton is acidic and can be easily removed by a base (e.g., sodium hydroxide, sodium ethoxide) to form a highly nucleophilic thiolate anion. This anion readily participates in SN2 reactions with various electrophiles to form stable S-substituted derivatives, or thioethers. This S-alkylation is a robust and high-yielding method for functionalizing the molecule. Similarly, S-arylation can be achieved using activated aryl halides or other arylating agents like diaryliodonium salts under metal-free conditions. rsc.org

Reactant/ElectrophileConditionsProduct Type
Alkyl Halide (e.g., Ethyl Iodide)Base (e.g., NaOEt) in EthanolS-Alkyl Thioether
Benzyl (B1604629) BromideBase (e.g., K₂CO₃) in DMFS-Benzyl Thioether
Ethyl BromoacetateBase (e.g., KOH) in Ethanol/WaterS-Carboethoxymethyl Thioether
Diaryliodonium SaltMetal-free, baseS-Aryl Thioether

A modern approach to forming thioethers involves the coupling of thiols with carboxylic acids via a decarbonylative pathway. This reaction represents a powerful transformation for creating C-S bonds. In this context, the parent compound, 6-Mercaptopyridine-3-carboxylic acid, could serve as a substrate.

Recent developments have shown that nickel can catalyze the decarbonylative thioetherification of carboxylic acids with thiols, providing thioethers in good yields. organic-chemistry.orgacs.org The reaction typically involves heating the carboxylic acid and the thiol with a nickel catalyst, a phosphine (B1218219) ligand, and a pivalic anhydride (B1165640) activator. organic-chemistry.org This process allows for the formation of a C-S bond with the extrusion of carbon monoxide, effectively coupling the aryl group of the carboxylic acid to the sulfur atom of the thiol. This method offers a novel pathway to S-aryl derivatives starting from the corresponding carboxylic acid of the title compound. organic-chemistry.orgacs.orgrsc.org

Hydrothiolation Reactions

Hydrothiolation reactions, involving the addition of the S-H bond across a carbon-carbon multiple bond, represent a key transformation for the sulfanyl group. While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of aromatic thiols suggests its capability to undergo such additions. These reactions are typically catalyzed by radical initiators or transition metals and would lead to the formation of thioether derivatives. The nature of the unsaturated partner would dictate the structure of the resulting product.

Oxidative Cleavage and Ammoxidation of Organosulfur Components

The organosulfur component of this compound is susceptible to oxidative cleavage and ammoxidation, a transformation that can lead to the formation of nitriles or amides. nih.gov This process often involves the use of a heterogeneous catalyst, such as cobalt nanoparticles supported on nitrogen-doped carbon, and utilizes environmentally benign oxidants like molecular oxygen and ammonia as the nitrogen source. nih.gov Such reactions proceed through the cleavage of the carbon-sulfur bond, offering a pathway to convert organosulfur compounds into valuable nitrogen-containing molecules. nih.gov By adjusting the reaction conditions, it is possible to selectively favor the formation of either nitriles or amides. nih.gov This catalytic system has been shown to be reusable without a significant loss of efficiency. nih.gov

Transformations of the Ethyl Carboxylate Group

The ethyl carboxylate group at the 3-position of the pyridine ring is a versatile handle for a variety of chemical modifications, including hydrolysis, transesterification, amidation, and hydrazinolysis.

Hydrolysis and Transesterification Reactions

The ethyl ester of 6-sulfanylpyridine-3-carboxylic acid can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically acid- or base-catalyzed. The formation of a related compound, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, has been observed to result from the hydrolysis and subsequent esterification of a precursor molecule in ethanol. nih.govresearchgate.net

Transesterification can be achieved by reacting the ethyl ester with a different alcohol in the presence of a suitable catalyst. For instance, a procedure for the transesterification of coumarin (B35378) derivatives involves initial hydrolysis to the carboxylic acid followed by reaction with an alcohol in the presence of thionyl chloride. sapub.org This two-step process allows for the introduction of different alkoxy groups. sapub.org

Amidation and Hydrazinolysis Reactions

The ethyl carboxylate group readily undergoes amidation when treated with primary or secondary amines to form the corresponding carboxamides. acgpubs.org This transformation can be catalyzed by various reagents, including iron(III) chloride under solvent-free conditions. mdpi.com The reaction is compatible with a range of amines and esters. mdpi.com The synthesis of amides can also be achieved through direct coupling of the corresponding carboxylic acid (obtained via hydrolysis) with amines using coupling agents. organic-chemistry.orgresearchgate.netmdpi.com

Hydrazinolysis, the reaction of the ester with hydrazine hydrate, yields the corresponding carbohydrazide (B1668358). For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is converted to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide upon refluxing with hydrazine hydrate in ethanol. nih.gov The product of hydrazinolysis of the title compound is ethyl 6-hydrazinylpyridine-3-carboxylate. nih.gov This hydrazide is a key intermediate for the synthesis of further heterocyclic derivatives. researchgate.netmdpi.com

Cycloaddition and Condensation Reactions

This compound and its derivatives are valuable precursors in cycloaddition and condensation reactions for the construction of fused heterocyclic systems.

Annulation Reactions for Fused Heterocycles

The functional groups of this compound and its derivatives can participate in annulation reactions to build fused heterocyclic scaffolds. For instance, condensation reactions of related pyridine carboxylic acids with β-dicarbonyl compounds have been used to synthesize naphthyridine derivatives. scilit.com These reactions often proceed in the presence of a copper catalyst. scilit.com

Furthermore, derivatives of the title compound can undergo cycloaddition reactions. nih.govresearchgate.netnih.govmdpi.comresearchgate.net For example, 1,3-dipolar cycloaddition reactions are a common strategy for constructing five-membered rings. nih.govresearchgate.net The specific nature of the fused heterocycle depends on the reaction partner and the conditions employed. The synthesis of thieno[2,3-b]pyridines and other related heterocycles often involves the manipulation of a sulfanylpyridine core. researchgate.netresearchgate.net The amino group, which can be introduced via the hydrazinolysis of the ester and subsequent transformations, is a key functional group for these cyclization reactions. researchgate.net These annulation strategies are crucial for accessing complex, polycyclic molecules with potential biological activities. nih.govnih.govresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Amidation of Carboxylate Derivatives

This table is based on general amidation reactions and not specific to this compound.

Carboxylate DerivativeAmineCatalyst/ReagentProductReference
EsterPrimary or Secondary AmineIron(III) chlorideAmide mdpi.com
Carboxylic AcidAmineHBTU, Hünig's baseAmide organic-chemistry.org
Carboxylic AcidAmine(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterAmide researchgate.net

Table 2: Synthesis of Fused Heterocycles

This table provides examples of annulation reactions leading to fused heterocyclic systems from pyridine derivatives.

Starting MaterialReagent(s)Reaction TypeProductReference
2-Bromopyridine-3-carboxylic acidAcetylacetone, CopperCondensation2-Acetonylpyridine-3-carboxylic acid scilit.com
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazideKetones, Mercaptoacetic acidCondensation/CyclizationThiazolidinone-fused imidazo[1,2-a]pyridines nih.gov
3-Oxo-3-aryl-2-arylhydrazonopropanalsEthyl cyanoacetateCondensation/ElectrocyclizationPyrido[3,2-c]cinnoline nih.gov

Multicomponent Reactions Leading to Complex Adducts

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. While specific literature detailing the participation of this compound in multicomponent reactions to form complex adducts is limited, the inherent reactivity of its functional groups suggests its potential as a valuable synthon in such transformations.

The structure of this compound incorporates a nucleophilic thiol group, an electron-deficient pyridine ring activated by the ester group, and the potential for tautomerization to a pyridinethione form. These features open avenues for its application in various known MCRs, leading to the formation of diverse and complex heterocyclic systems.

One plausible pathway involves its role as the sulfur component in reactions analogous to the Gewald three-component reaction. wikipedia.orgumich.eduorganic-chemistry.orgnih.gov In a hypothetical scenario, the pyridinethione tautomer could react with an α-cyano ester and a ketone or aldehyde in the presence of a base. This would lead to the formation of a thieno[2,3-b]pyridine (B153569) derivative, a scaffold of significant interest in medicinal chemistry.

Furthermore, the thiol group can act as a nucleophile in conjunction with other reactants. For instance, in a reaction with an acetylenic ester and an isocyanide, this compound could potentially lead to highly functionalized heterocyclic systems. The initial Michael addition of the thiol to the activated alkyne would generate a reactive intermediate, which could then be trapped by the isocyanide, leading to a cascade of reactions forming a complex adduct. Reactions of pyridinethiones with acetylenic esters are known to produce novel fused thiazin-4-ones and thiazolidin-4-ones. rsc.org

The pyridine nitrogen and the exocyclic sulfur atom also present opportunities for the formation of fused heterocyclic systems. For example, a multicomponent reaction involving a bifunctional reagent could lead to the annulation of a new ring across the N1 and S6 positions.

Derivatization and Functionalization Strategies Based on Ethyl 6 Sulfanylpyridine 3 Carboxylate Scaffold

Synthesis of Novel Heterocyclic Scaffolds

The construction of fused heterocyclic rings onto the pyridine (B92270) core of ethyl 6-sulfanylpyridine-3-carboxylate is a primary strategy for generating novel chemical entities. The inherent reactivity of the thiol and ester groups facilitates cyclization reactions to form thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and other important scaffolds.

The synthesis of the thieno[2,3-b]pyridine (B153569) core, a significant scaffold in drug discovery, can be effectively achieved from this compound. A common and efficient method is based on the principles of the Gewald aminothiophene synthesis, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. wikipedia.orgresearchgate.netresearchgate.net A more direct approach for this specific substrate involves the reaction of the thiol group with α-halocarbonyl compounds, followed by an intramolecular cyclization.

The process begins with the S-alkylation of the pyridinethiol with an α-halo-ester or α-halo-ketone in the presence of a base. This reaction forms a thioether intermediate. Subsequent intramolecular cyclization, typically a Dieckmann condensation or a related cyclization, is promoted by a strong base, leading to the formation of the fused thiophene (B33073) ring. This strategy allows for the introduction of various substituents on the thiophene ring, depending on the choice of the α-halocarbonyl reactant.

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

Reactant (α-halocarbonyl)BaseResulting Thieno[2,3-b]pyridine Derivative
Ethyl 2-chloroacetateSodium EthoxideEthyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
ChloroacetonePotassium Carbonate2-Acetyl-3-hydroxythieno[2,3-b]pyridine
2-Chloro-N-phenylacetamideSodium Hydride3-Hydroxythieno[2,3-b]pyridine-2-carboxamide
Ethyl 2-bromopropionatePotassium tert-butoxideEthyl 3-hydroxy-3-methylthieno[2,3-b]pyridine-2-carboxylate

The pyrazolo[3,4-b]pyridine framework is another key heterocyclic system accessible from this compound. The synthetic strategy typically requires converting the 6-sulfanyl group into a hydrazino moiety, which can then undergo cyclocondensation to form the pyrazole (B372694) ring. researchgate.netnih.gov

The initial step involves a nucleophilic aromatic substitution, where the sulfanyl (B85325) group is first converted to a better leaving group (e.g., a chloro group via oxidation and chlorination) and then displaced by hydrazine (B178648) hydrate (B1144303) to yield ethyl 6-hydrazinopyridine-3-carboxylate. researchgate.net This key intermediate is then reacted with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, in an acidic medium. The reaction proceeds via condensation followed by intramolecular cyclization to furnish the desired pyrazolo[3,4-b]pyridine scaffold. The substituents on the resulting pyrazole ring are determined by the structure of the 1,3-dicarbonyl component. mdpi.comnih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Ethyl 6-hydrazinopyridine-3-carboxylate

Reactant (1,3-Dicarbonyl)CatalystResulting Pyrazolo[3,4-b]pyridine Derivative
Acetylacetone (2,4-pentanedione)Acetic AcidEthyl 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Ethyl acetoacetateSulfuric AcidEthyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Dibenzoylmethanep-Toluenesulfonic acidEthyl 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Diethyl malonateSodium EthoxideEthyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Derivatization of the ester group of this compound provides a direct route to 1,3,4-oxadiazole-containing molecules. The synthesis of 1,3,4-oxadiazoles commonly proceeds through a carbohydrazide (B1668358) intermediate. jchemrev.comjchemrev.commdpi.com

The synthetic sequence begins with the hydrolysis of the ethyl ester to the corresponding 6-sulfanylpyridine-3-carboxylic acid. This carboxylic acid is then converted to 6-sulfanylpyridine-3-carbohydrazide by treatment with hydrazine hydrate, often in the presence of a coupling agent or after activation as an acid chloride. The resulting hydrazide is the pivotal intermediate for oxadiazole ring formation.

Several methods can be employed for the final cyclization step:

Reaction with carbon disulfide in a basic medium, followed by acidification, yields the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002) derivative. jchemrev.com

Treatment with an aroyl chloride produces a diacylhydrazine intermediate, which upon dehydration with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), cyclizes to form a 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com

Reaction with triethyl orthoformate can yield the unsubstituted 2-(pyridin-3-yl)-1,3,4-oxadiazole.

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives from 6-Sulfanylpyridine-3-carbohydrazide

Cyclizing ReagentDehydrating Agent (if any)Resulting 1,3,4-Oxadiazole Derivative
Carbon Disulfide / KOHN/A5-(6-Sulfanylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol
Benzoyl ChloridePhosphorus Oxychloride2-Phenyl-5-(6-sulfanylpyridin-3-yl)-1,3,4-oxadiazole
Acetic Anhydride (B1165640)Heat2-Methyl-5-(6-sulfanylpyridin-3-yl)-1,3,4-oxadiazole
Cyanogen BromideN/A2-Amino-5-(6-sulfanylpyridin-3-yl)-1,3,4-oxadiazole

Instead of forming a fused pyridocoumarin system, a more common and flexible strategy is the synthesis of hybrid molecules where the this compound scaffold is covalently linked to a coumarin (B35378) moiety. nih.govresearchgate.net This approach leverages the nucleophilicity of the thiol group to form a stable thioether linkage with a suitably functionalized coumarin.

The synthesis typically involves the reaction of this compound with a coumarin derivative that possesses a good leaving group, such as a halomethyl group at the C3 or C4 position. For example, 3-(bromomethyl)coumarin or 4-(chloromethyl)coumarin can be reacted with the pyridinethiol in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. This S-alkylation reaction proceeds efficiently to yield the desired coumarin-pyridine hybrid, connecting the two pharmacophores. preprints.org

Table 4: Synthesis of Coumarin-based Derivatives via S-Alkylation

Coumarin ReactantBaseResulting Coumarin-Pyridine Hybrid
3-(Bromomethyl)-2H-chromen-2-onePotassium CarbonateEthyl 6-(((2-oxo-2H-chromen-3-yl)methyl)thio)nicotinate
4-(Chloromethyl)-7-methoxy-2H-chromen-2-oneCesium CarbonateEthyl 6-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinate
7-(2-Bromoethoxy)-2H-chromen-2-oneSodium HydrideEthyl 6-((2-((2-oxo-2H-chromen-7-yl)oxy)ethyl)thio)nicotinate

Introduction of Diverse Functional Groups

Direct functionalization of the scaffold without forming new rings is crucial for fine-tuning molecular properties. The arylation of the thiol group is a powerful method to introduce aromatic diversity.

The introduction of an aryl group onto the sulfur atom of this compound results in the formation of diaryl thioethers, a structural motif present in many biologically active compounds. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig S-arylation. wikipedia.orglibretexts.org

The Ullmann condensation involves the reaction of the pyridinethiol with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst, often Cu(I) salts like CuI, and a base at elevated temperatures. wikipedia.orgorganic-chemistry.orgnih.gov The reaction may require a ligand, such as 1,10-phenanthroline (B135089) or an amino acid, to facilitate the coupling.

Alternatively, the Buchwald-Hartwig S-arylation offers a palladium-catalyzed route that often proceeds under milder conditions. wikipedia.orgorganic-chemistry.org This reaction uses a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, DPEPhos) and a base to couple the thiol with an aryl halide or triflate. researchgate.net Both methods allow for the introduction of a wide array of substituted and unsubstituted aryl groups.

Table 5: S-Arylation of this compound

Aryl HalideCatalyst SystemBaseResulting Aryl Pyridylsulfide
IodobenzeneCuI / L-ProlineK₂CO₃Ethyl 6-(phenylthio)nicotinate
4-BromotoluenePd(OAc)₂ / XantphosCs₂CO₃Ethyl 6-(p-tolylthio)nicotinate
1-Bromo-4-fluorobenzeneCuI / 1,10-PhenanthrolineK₃PO₄Ethyl 6-((4-fluorophenyl)thio)nicotinate
2-Chloropyridine (B119429)Pd₂(dba)₃ / DPEPhosNaOtBuEthyl 6-(pyridin-2-ylthio)nicotinate

Alkylation and Acylation Strategies

The nucleophilic nature of the sulfur atom in this compound is central to its derivatization potential. This reactivity allows for straightforward alkylation and acylation reactions, providing a robust platform for introducing a wide array of functional groups and structural motifs.

Alkylation: The sulfanyl group readily undergoes S-alkylation upon reaction with various alkyl halides in the presence of a suitable base. This reaction converts the thiol into a thioether, effectively linking new carbon-based fragments to the pyridine core. The choice of the alkylating agent can be tailored to introduce simple alkyl chains, benzyl (B1604629) groups, or more complex functionalized moieties, thereby tuning the physicochemical properties of the resulting molecule. For example, the reaction with N-alkyl-N-alkoxycarbonylaminomethyl chlorides can produce S-alkylated derivatives. nih.gov

Alkylation Reaction Examples

Reactant Reagent Product
This compound Methyl Iodide Ethyl 6-(methylthio)pyridine-3-carboxylate
This compound Benzyl Bromide Ethyl 6-(benzylthio)pyridine-3-carboxylate

Acylation: Similarly, acylation of the sulfanyl group leads to the formation of a thioester linkage. This transformation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base like pyridine, which can also act as a nucleophilic catalyst. nih.govstackexchange.com This strategy is particularly significant as thioesters are important functional groups in their own right, known for their unique reactivity and presence in biological systems. researchgate.net The acylation can be used to introduce a variety of acyl groups, from simple acetyl groups to more elaborate molecular fragments. nih.gov

Acylation Reaction Examples

Reactant Reagent Product
This compound Acetyl Chloride S-(5-(ethoxycarbonyl)pyridin-2-yl) ethanethioate
This compound Benzoyl Chloride S-(5-(ethoxycarbonyl)pyridin-2-yl) benzothioate

Applications as Synthetic Intermediates and Building Blocks

The dual functionality of this compound makes it a highly valuable intermediate in multi-step synthesis. sriramchem.com The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs and bioactive compounds due to its ability to engage in hydrogen bonding and improve pharmacokinetic properties. enpress-publisher.comresearchgate.netnih.govnih.govrsc.org The presence of the reactive sulfanyl and ester groups allows for sequential or orthogonal modifications, positioning this compound as a strategic linchpin for building molecular complexity.

This compound serves as a foundational building block for constructing more elaborate molecules. The pyridine core itself is a key component in numerous pharmaceuticals and agrochemicals. sriramchem.comrsc.org Synthetic strategies can leverage the compound's functional handles in several ways:

Modification via the Sulfanyl Group: As detailed above, the sulfur atom can be functionalized to introduce a vast range of substituents, creating a library of 6-substituted pyridine derivatives.

Modification via the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-Mercaptonicotinic acid). This carboxylic acid functionality opens up another dimension of reactivity, most notably the formation of amide bonds through coupling with amines. This is a cornerstone reaction in the synthesis of peptides and many pharmaceutical agents.

Modification of the Pyridine Ring: While the existing functional groups are the primary sites of reaction, the pyridine ring itself can undergo further substitutions, such as electrophilic aromatic substitution, depending on the reaction conditions and the activating or deactivating nature of the existing substituents.

The combination of these reactive sites allows chemists to use this compound as a starting point for synthesizing complex, highly substituted pyridine derivatives with tailored properties. organic-chemistry.orgchim.itorganic-chemistry.org

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. cancer.gov This approach allows for the rapid generation of analogues of a lead compound to explore structure-activity relationships (SAR) and optimize drug properties. The pyridine ring is a frequent target for LSF due to its prevalence in bioactive molecules. nih.govacs.orgberkeley.edu

This compound and its derivatives are well-suited for this role. A common LSF technique is nucleophilic aromatic substitution (SNAr). A complex drug candidate containing an activated pyridine ring (e.g., with a halogen or other leaving group at the 6-position) could be coupled with this compound (acting as a sulfur nucleophile). This reaction would efficiently introduce the -(S)-pyridine-3-carboxylate moiety into the drug scaffold, providing a new derivative with potentially altered solubility, binding affinity, or metabolic stability. nih.govacs.org This strategy offers a modular way to diversify complex molecular architectures, which is a key goal in modern medicinal chemistry. acs.org

The field of polymer science has seen growing interest in materials with specialized functionalities. Thioester functional polymers, in particular, are valued for their applications in creating responsive materials, bioconjugates, and degradable polymers. researchgate.netrsc.orgwarwick.ac.uk These materials can be designed to release cargo, such as drugs, in response to specific biological triggers like the high concentration of thiols (e.g., glutathione) inside cells. acs.org

The acylated derivatives of this compound are thioesters. This molecule can serve as a precursor to thioester-containing monomers for polymerization. By introducing a polymerizable group (such as a vinyl or acrylate (B77674) moiety) onto the scaffold, it could be incorporated into polymer chains via various polymerization techniques. warwick.ac.uk

Alternatively, the thiol group itself can participate directly in polymerization reactions. For instance, in thiol-ene polymerization, thiols are reacted with alkenes (enes) in the presence of a radical initiator to form poly(thioether) networks. researchgate.net This approach could be used to create polymers where the this compound unit is a recurring component of the polymer backbone, imparting the specific chemical characteristics of the pyridine ring into the final material. The resulting thioester-functional polymers could have applications in drug delivery, where degradation of the thioester linkage in a reducing environment would trigger the release of an encapsulated therapeutic agent. acs.orgacs.org

Mechanistic Investigations and Reaction Engineering

Elucidation of Reaction Mechanisms

Understanding the precise reaction pathways is crucial for optimizing synthetic routes and achieving desired product outcomes. For pyridine (B92270) carboxylates, several key mechanistic concepts are relevant.

Understanding Palladium-Catalyzed Decarbonylation Pathways

While specific studies on the decarbonylation of Ethyl 6-sulfanylpyridine-3-carboxylate are not readily found, the general mechanism for palladium-catalyzed decarbonylation of carboxylic acids and their derivatives is well-established. This process typically involves the oxidative addition of an acyl derivative to a Pd(0) complex, followed by decarbonylation (loss of carbon monoxide) to form an aryl-palladium intermediate, and subsequent reductive elimination to yield the final product.

For arylaliphatic acids, it has been shown that the active catalyst is often a palladium hydride (α-PdHx) species. The reaction can proceed through an initial α-C-H bond dissociation on the palladium surface, followed by the scission of the C-COO bond. pnnl.govosti.gov The concentration of hydride on the catalyst surface plays a critical role in the reaction rate. pnnl.govosti.gov

Table 1: Key Steps in a General Palladium-Catalyzed Decarbonylation Cycle

Step Description Intermediate Species
Oxidative Addition The acyl derivative of the carboxylic acid adds to the Pd(0) catalyst. Acyl-Pd(II) complex
Decarbonylation The acyl-palladium complex loses a molecule of carbon monoxide. Aryl-Pd(II) complex

| Reductive Elimination | The aryl group and another ligand are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst. | Final product and Pd(0) |

Role of Electron Donor-Acceptor (EDA) Complexes in Photochemical Reactions

Photochemical reactions involving Electron Donor-Acceptor (EDA) complexes offer a metal-free approach to radical generation. An EDA complex is formed between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). nih.govresearchgate.net Upon irradiation with visible light, an intracomplex single-electron transfer (SET) occurs, generating radical ions that can initiate subsequent chemical transformations. chalmers.sebeilstein-journals.org

Although specific EDA complex formation with this compound is not documented, pyridine derivatives can participate in such interactions. For instance, N-alkylpyridinium salts can act as acceptors in EDA complexes. nih.gov The formation of these complexes can be confirmed by the appearance of a new charge-transfer band in the UV-vis spectrum. nih.gov

Mechanistic Insights into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.orgnih.gov The mechanisms of MCRs are often complex and can involve a cascade of reactions. For pyridine derivatives, MCRs can be used to synthesize a variety of heterocyclic structures.

A common strategy in MCRs involves the in situ formation of reactive intermediates, such as imines or enamines, which then undergo further reactions like Mannich or Michael additions. frontiersin.org The specific pathway and the final product are highly dependent on the reactants and the reaction conditions employed. While there are no specific MCRs detailed for this compound, the synthesis of various nicotinic acid derivatives has been achieved through multicomponent approaches. researchgate.net

Optimization of Reaction Conditions

Fine-tuning reaction parameters is essential for maximizing yield, selectivity, and efficiency in any chemical synthesis.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can have a profound impact on the outcome of a reaction. In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of reactants, the stability of the catalyst, and the nature of the active catalytic species. nih.govresearchgate.netresearchgate.netwhiterose.ac.ukrsc.org For example, in Suzuki couplings, polar solvents can favor reactions at a C-OTf bond, while nonpolar solvents may favor reaction at a C-Cl bond in a bifunctional substrate. nih.govresearchgate.net This is often due to the stabilization of polar transition states in polar solvents. researchgate.net In the coupling of 4-methylpyridine (B42270), toluene (B28343) was found to be a good solvent to minimize byproduct formation, although it led to a lower yield compared to solvent-free conditions, likely due to a dilution effect. researchgate.net

Table 2: General Effects of Solvents on Palladium-Catalyzed Reactions

Solvent Property Potential Effect Example
Polarity Can stabilize polar intermediates and transition states, potentially altering reaction pathways and selectivity. Increased selectivity for C-OTf coupling in polar solvents. nih.govresearchgate.net
Coordinating Ability Can coordinate to the metal center, influencing the reactivity and stability of the catalyst. ---

| Solubility | Affects the concentration of reactants and catalyst in the reaction mixture. | Dilution in toluene reduces yield in 4-methylpyridine coupling. researchgate.net |

Catalyst Loading and Co-catalyst Effects

The amount of catalyst used (catalyst loading) and the presence of co-catalysts or additives can significantly affect reaction efficiency. In the palladium-catalyzed coupling of 4-methylpyridine, increasing the catalyst-to-reactant ratio from 0.03 to 0.20 led to an increase in byproduct formation. researchgate.net This suggests that higher catalyst concentrations can promote undesired side reactions.

The nature of the palladium catalyst itself is also crucial. While Pd(0) is often the active species in cross-coupling reactions, studies have shown that for the coupling of 4-methylpyridine, Pd(II) is the active catalytic species. researchgate.net Additives can also play a critical role. For instance, the presence of a small amount of water was found to have a positive effect on the coupling of 4-methylpyridine. researchgate.net Pyridine-based ligands have been shown to promote the efficiency of Heck-Matsuda arylation reactions. rsc.org

Temperature and Pressure Parameter Optimization

Detailed investigations into the optimization of temperature and pressure parameters for the synthesis and subsequent reactions of this compound are limited in publicly accessible scientific literature. The synthesis of structurally related heterocyclic compounds often involves precise control of these parameters to maximize yield, minimize byproduct formation, and control reaction rates. While specific data for this compound is not available, general principles of reaction engineering for similar chemical structures suggest that both temperature and pressure would be critical variables in its synthesis.

For instance, in the synthesis of various ethyl carboxylate derivatives, temperature is a crucial factor. In the multi-step synthesis of certain quinolone derivatives, specific temperatures, such as 60°C, are required for key steps like the formation of an azide (B81097) at a specific position. nih.gov Similarly, in the application of azo dyes derived from pyridine-3-carboxylates, temperatures as high as 130°C are utilized during the dyeing process on polyester (B1180765) fibers, indicating the thermal stability of the core structure under specific conditions.

Pressure is another key parameter in chemical synthesis, particularly for reactions involving gaseous reagents or intermediates, or when trying to influence reaction equilibria and kinetics. Studies on the pyrolysis of compounds like diethyl carbonate have shown that increased pressure can lead to a higher reactivity and larger concentrations of certain products. While not directly analogous to the synthesis of this compound, this demonstrates the significant impact pressure can have on reaction pathways and outcomes in organic chemistry.

Without specific experimental data for this compound, the following tables are presented as illustrative examples of how temperature and pressure optimization data would be typically represented in a research context. The values presented are hypothetical and intended to demonstrate the format of such data.

Hypothetical Data on Temperature Optimization for the Synthesis of this compound

Experiment IDTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
T-0140126592
T-026088595
T-038067890
T-0410047085

Hypothetical Data on Pressure Optimization for a Reaction involving this compound

Experiment IDPressure (atm)Reaction Time (h)Conversion Rate (%)Selectivity (%)
P-011107598
P-02569296
P-031049593
P-042039490

Further empirical research is necessary to establish the precise optimal conditions for temperature and pressure in the synthesis and subsequent chemical transformations of this compound. Such studies would involve systematic screening of these parameters and detailed analysis of the reaction outcomes to develop efficient and scalable processes.

Despite a comprehensive search for the spectroscopic and advanced analytical characterization of This compound , no specific experimental data for this compound could be located in the available scientific literature and chemical databases. Numerous search queries were conducted using various synonyms for the compound, including "Ethyl 6-mercaptopyridine-3-carboxylate" and "Ethyl 6-thiopyridine-3-carboxylate," across a wide range of scientific discovery platforms.

The search strategy included looking for:

Direct ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data.

Scientific articles detailing the synthesis and characterization of the compound, which would be expected to contain the required spectroscopic data.

Entries in chemical databases that provide experimental or predicted spectral information.

Patents that might include the synthesis and analytical data of this compound as an intermediate or final product.

While the searches returned a significant amount of information on related compounds, such as other pyridine-3-carboxylate derivatives, analogs with different substituents, and other heterocyclic sulfur compounds, no resources provided the specific ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound itself.

Therefore, it is not possible to provide the detailed article as requested in the outline, as the fundamental experimental data required for each section (¹H NMR Data Analysis, ¹³C NMR Data Analysis, Advanced NMR Techniques, High-Resolution Mass Spectrometry, and LCMS Techniques) is not publicly available.

It is important to note that the absence of this information in readily accessible sources does not mean the compound has never been synthesized or characterized. The data may exist in proprietary databases, internal company reports, or in older or less digitally accessible literature. However, based on the extensive search conducted, the information is not available to be compiled into the requested article at this time.

Spectroscopic and Advanced Analytical Characterization of Ethyl 6 Sulfanylpyridine 3 Carboxylate and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. The functional groups within a molecule absorb IR radiation or scatter Raman light at specific frequencies, providing a unique "fingerprint." For Ethyl 6-sulfanylpyridine-3-carboxylate, these techniques are crucial for confirming the presence of its key structural motifs: the pyridine (B92270) ring, the ethyl carboxylate group, and the sulfanyl (B85325) (thiol) group.

The IR spectrum of a pyridine derivative is characterized by several distinct bands. The C=C and C=N stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The positions of these bands can shift depending on the nature and position of substituents on the ring. up.ac.za Raman spectroscopy is particularly sensitive to the symmetric vibrations of the pyridine ring, with intense bands often observed around 1000 cm⁻¹ and 1030 cm⁻¹, corresponding to the ring breathing modes. researchgate.net

The ethyl carboxylate group introduces several characteristic vibrations. The most prominent is the strong C=O stretching band, typically found in the 1700-1730 cm⁻¹ range for esters. Additionally, C-O stretching vibrations are expected between 1300 and 1100 cm⁻¹. The sulfanyl (-SH) group has a characteristic S-H stretching vibration that is typically weak and appears in the region of 2550-2600 cm⁻¹. Its position and intensity can be influenced by hydrogen bonding.

Detailed research findings on related pyridine carboxylates confirm these assignments. For instance, the analysis of various substituted pyridine-carboxylates consistently identifies the key vibrational modes associated with the pyridine core and the ester functionality. nih.gov While a specific, published spectrum for this compound is not detailed in the reviewed literature, the expected vibrational frequencies can be reliably predicted based on extensive data from analogous structures.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Sulfanyl (-SH)S-H Stretch2550 - 2600Weak
Ethyl Ester (C=O)C=O Stretch1700 - 1730Strong
Pyridine RingC=C, C=N Stretch1600 - 1400Medium to Strong
Ethyl Ester (C-O)C-O Stretch1300 - 1100Strong
Pyridine RingRing Breathing~1000Strong (Raman)

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov

While the specific crystal structure of this compound is not publicly available, the analysis of structurally related derivatives provides a clear example of the data obtained from such studies. For instance, the crystal structure of Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate , a sulfur-containing heterocyclic compound, has been fully characterized. nih.gov The analysis revealed that this compound crystallizes in the triclinic system with the space group P -1. nih.gov In its crystal lattice, molecules form inversion dimers through N—H···S hydrogen bonds. nih.gov

The elucidation of such a structure involves the precise measurement of the unit cell parameters and the refinement of atomic positions. The results from this type of analysis are critical for understanding structure-property relationships and for computational modeling studies.

Crystal Data and Structure Refinement for a Derivative, Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov
ParameterValue
Empirical FormulaC₁₂H₁₄N₂O₂S₂
Formula Weight282.37
Crystal SystemTriclinic
Space GroupP -1
a (Å)7.3069 (1)
b (Å)8.3267 (1)
c (Å)11.2461 (1)
α (°)90.109 (1)
β (°)95.156 (1)
γ (°)101.276 (1)
Volume (ų)668.18 (1)
Z2
Final R indices [I > 2σ(I)]R1 = 0.060

Other Analytical Techniques (e.g., Elemental Analysis, Scanning Electron Microscopy)

Beyond vibrational spectroscopy and X-ray diffraction, other analytical methods are essential for a complete characterization profile.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized molecule. For this compound (C₈H₉NO₃S), the theoretical elemental composition can be calculated and compared against experimentally determined values. A close match between theoretical and experimental values provides strong evidence for the compound's purity and correct atomic composition.

Theoretical Elemental Composition of this compound (C₈H₉NO₃S).
ElementSymbolAtomic MassPercentage (%)
CarbonC12.01148.23
HydrogenH1.0084.55
NitrogenN14.0077.03
OxygenO15.99924.09
SulfurS32.0616.10

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a solid sample at high magnification. For a crystalline compound like this compound, SEM can reveal details about the crystal habit (shape), size distribution, and surface features of the synthesized material. This information is valuable for quality control in crystallization processes and for understanding the physical properties of the bulk solid.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of Ethyl 6-sulfanylpyridine-3-carboxylate typically employs quantum chemical methods, particularly Density Functional Theory (DFT), to obtain a fundamental understanding of its structure and electronic properties. mdpi.com DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p), provide a robust framework for optimizing the molecule's geometry and calculating various electronic parameters. materialsciencejournal.orgresearchgate.netresearchgate.net The self-consistent field (SCF) energy and dipole moment are primary outputs of these calculations, offering insights into the molecule's stability and polarity. materialsciencejournal.org

The structural flexibility of this compound is primarily due to the rotational freedom around the C-S bond of the sulfanyl (B85325) group and the C-C and C-O single bonds of the ethyl carboxylate group. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. Theoretical studies on similar ester-substituted heterocycles have shown that different orientations of the ester group relative to the aromatic ring can lead to several stable conformers with small energy differences. researchgate.net

For this compound, key dihedral angles would be scanned to map the potential energy surface and identify low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature. For instance, calculations on related quinoline (B57606) carboxylates have identified distinct stable conformers based on the orientation of the carbonyl oxygen and the ethyl group, often designated as syn or anti, with energy differences typically in the range of 0-10 kcal/mol. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for similar molecules.

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Boltzmann Population (%)
A (anti-periplanar)~180°0.0065.2
B (syn-periplanar)~0°0.8522.1
C (gauche)~60°1.5012.7

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are used to determine the energies of these orbitals and map their spatial distribution across the molecule. materialsciencejournal.orgresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Calculated FMO Parameters and Global Reactivity Descriptors This table presents typical quantum chemical descriptors derived from FMO analysis.

ParameterFormulaTypical Value (eV)
HOMO Energy (EHOMO)--6.5
LUMO Energy (ELUMO)--1.8
Energy Gap (ΔE)ELUMO - EHOMO4.7
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.8
Global Hardness (η)(I - A) / 22.35
Global Softness (S)1 / (2η)0.21
Electronegativity (χ)(I + A) / 24.15

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgresearchgate.net By computing the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) corresponding to electronic transitions, such as π → π* and n → π*. researchgate.net These theoretical spectra are often calculated in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to provide a more accurate comparison with experimental results. materialsciencejournal.org

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated harmonic vibrational frequencies for the optimized molecular structure help in the assignment of experimental vibrational bands to specific functional group movements, such as C=O stretching, C-S stretching, or aromatic ring vibrations. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the minimum energy path connecting reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

For this compound, this could involve modeling reactions such as S-alkylation, oxidation of the sulfanyl group, or nucleophilic aromatic substitution on the pyridine (B92270) ring. The activation energy (Ea) of the reaction is determined by the energy difference between the transition state and the reactants. A transition state is confirmed by frequency calculations, where it must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the identified transition state correctly connects the desired reactants and products.

Intermolecular Interactions and Crystal Packing Analysis

The supramolecular structure and crystal packing of this compound are governed by various non-covalent intermolecular interactions. researchgate.netnih.gov These interactions can include hydrogen bonds (if the thiol tautomer, 6-mercaptopyridine-3-carboxylate, is present), C-H···O or C-H···N weak hydrogen bonds, and π-π stacking interactions between the pyridine rings. mdpi.comnih.gov

Analysis of the Molecular Electrostatic Potential (MESP) surface is a common method to visualize and predict sites for intermolecular interactions. materialsciencejournal.orgresearchgate.net The MESP map highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively, as well as hydrogen bond acceptor and donor sites. Computational studies on related nitrogen heterocycles have successfully used these analyses to explain the formation of dimers or extended two-dimensional sheets in the solid state. researchgate.netnih.gov Crystal packing prediction algorithms can further simulate how individual molecules assemble into a stable crystal lattice, which can be compared with data from X-ray crystallography. nih.gov

Quantitative Structure-Property Relationships (QSPR) Relevant to Reactivity

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between a molecule's structural or physicochemical properties and its observed reactivity or biological activity. In the context of reactivity, QSPR studies for this compound would involve calculating a set of molecular descriptors using computational methods.

These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, Mulliken atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). materialsciencejournal.org By building a regression model that links these descriptors to an experimental measure of reactivity (such as a reaction rate constant), it becomes possible to predict the reactivity of new, related compounds without the need for further experiments. For example, the calculated atomic charges on the pyridine ring carbons could be used to predict the regioselectivity of nucleophilic aromatic substitution reactions.

Future Perspectives and Emerging Research Directions

Development of More Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is an area of significant focus for the development of environmentally benign chemical processes. nih.gov Traditional methods often rely on hazardous reagents and solvents, leading to considerable environmental impact. rasayanjournal.co.in Future research on Ethyl 6-sulfanylpyridine-3-carboxylate will likely prioritize the adoption of green chemistry principles to improve the sustainability of its synthesis.

Key approaches are expected to include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce waste in the synthesis of various heterocyclic compounds, including pyridines. mdpi.comnih.gov Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net Developing an MCR for this compound would streamline its synthesis, reduce the number of purification steps, and minimize solvent waste.

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.inorganic-chemistry.org Research into the synthesis of related N,S-heterocycles has demonstrated the feasibility of using benign solvent systems like EtOH/H2O. mdpi.com

Catalysis: The use of reusable catalysts can significantly enhance the sustainability of chemical reactions. Future synthetic routes may employ heterogeneous or biocatalysts to improve efficiency and simplify product purification.

MethodTraditional ApproachSustainable AlternativeKey Advantages
Heating Conventional refluxMicrowave irradiationReduced reaction time, energy efficiency, higher yields. nih.gov
Strategy Multi-step synthesisOne-pot multicomponent reactionIncreased efficiency, reduced waste, atom economy. researchgate.net
Solvent Halogenated solvents (e.g., DCM)Water, Ethanol, PEG-400Reduced toxicity and environmental impact. researchgate.net
Catalyst Stoichiometric reagentsReusable catalystsLower cost, simplified purification, less waste. nih.gov

Exploration of Novel Reactivity Patterns and Transformations

The unique structure of this compound, featuring a nucleophilic sulfur atom, an electron-deficient pyridine ring, and an ester group, offers a rich landscape for exploring novel chemical reactions. The thiol-thione tautomerism inherent in 2- and 4-mercaptopyridines suggests that the sulfanyl (B85325) group can exhibit diverse reactivity depending on the reaction conditions. cdnsciencepub.com

Future research directions could include:

Skeletal Editing: Recent breakthroughs have enabled the direct skeletal editing of pyridines, transforming the C=N pair of the pyridine core into a C=C pair to generate substituted benzenes and naphthalenes. nih.gov Applying such strategies to this compound could unlock pathways to novel molecular scaffolds that are otherwise difficult to access.

Dearomatization Reactions: The nucleophilic dearomatization of pyridines is a powerful tool for creating complex, three-dimensional molecules from simple aromatic precursors. nih.gov Investigating the reaction of this compound with various nucleophiles or under photocatalytic conditions could lead to the synthesis of novel dihydropyridine (B1217469) and piperidine (B6355638) derivatives.

Domino and Cascade Reactions: The thiol group is well-suited to initiate domino or cascade reactions, such as the Michael addition, which can be followed by intramolecular cyclization. researchgate.net Designing new reaction sequences that exploit the multiple reactive sites within the molecule could provide rapid access to complex heterocyclic systems.

Design and Synthesis of Advanced Materials Incorporating the this compound Motif

Pyridine derivatives are integral components of many functional materials due to their unique electronic and coordination properties. rsc.org The this compound motif, with its combination of a π-deficient heterocycle and a sulfur donor atom, is a promising building block for advanced materials.

Emerging research areas are anticipated to be:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the sulfur atom of the sulfanyl group can act as coordination sites for metal ions. researchgate.net This allows for the construction of coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

Semiconducting Polymers: Donor-acceptor based pyridine derivatives have been successfully used as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org Incorporating the this compound unit into polymer backbones could lead to new semiconducting materials with tailored electronic properties for optoelectronic devices. rsc.org

Functional Dyes and Sensors: The pyridine scaffold is a common feature in functional dyes. Modification of the sulfanyl group or the pyridine ring could be used to tune the photophysical properties of the molecule, leading to the development of new sensors for ions or small molecules.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. nih.gov The synthesis of heterocyclic compounds, including pyridines, has been increasingly adapted to continuous-flow systems. mtak.huresearchgate.net

The integration of this compound synthesis into flow chemistry platforms represents a significant future direction. uc.pt

Improved Safety and Scalability: Flow reactors, with their small reaction volumes and excellent heat transfer, allow for the safe use of hazardous reagents and the rapid optimization of reaction conditions. researchgate.net This would be particularly beneficial for reactions involving reactive intermediates.

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. mtak.hu A multi-step flow synthesis of this compound and its derivatives could dramatically improve production efficiency. jst.org.in

Automated Synthesis and Library Generation: Coupling flow reactors with automated systems allows for the rapid synthesis and screening of libraries of related compounds. researchgate.net This approach could accelerate the discovery of new derivatives of this compound with optimized properties for specific applications.

Deepening Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new molecules. researchgate.net Future research on this compound will undoubtedly leverage these techniques to gain deeper insights into its chemical behavior.

Key areas for computational investigation include:

Reactivity and Site Selectivity: DFT calculations can be used to determine the nucleophilicity and electrophilicity of different sites within the molecule, predicting how it will react with various reagents. ias.ac.insemanticscholar.org This can help rationalize observed reactivity and guide the design of new transformations.

Mechanistic Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and stabilize intermediates. researchgate.netnih.gov This provides a detailed, atomistic understanding of reaction mechanisms, which is crucial for optimizing reaction conditions and developing more efficient synthetic methods. nih.gov

Tautomeric Equilibria: The position of the thione-thiol tautomeric equilibrium can be influenced by solvent and substitution. cdnsciencepub.com DFT calculations can accurately predict the relative stabilities of tautomers under different conditions, providing valuable information for understanding the compound's reactivity. nih.gov

Computational MethodApplication to this compoundInsights Gained
DFT Geometry Optimization Calculation of the lowest energy conformation. researchgate.netProvides structural parameters (bond lengths, angles).
Frontier Molecular Orbital (HOMO/LUMO) Analysis Mapping electron density to predict reactive sites. nih.govIdentifies regions susceptible to nucleophilic or electrophilic attack. ias.ac.in
Transition State (TS) Searching Modeling the energy barriers of potential reaction pathways.Elucidates reaction mechanisms and predicts reaction rates. nih.gov
Solvation Models (e.g., CPCM) Simulating the effect of different solvents on reactivity and equilibria. nih.govPredicts solvent effects on reaction outcomes and tautomer stability.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential sulfur volatilization .
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.